Benzyl N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate
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Overview
Description
Benzyl N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate is a chemical compound with the molecular formula C₁₄H₁₅N₃O₄ and a molecular weight of 289.29 g/mol . This compound is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a pyrimidine ring substituted with two methyl groups and two oxo groups. It is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate typically involves the reaction of benzyl chloroformate with 1,3-dimethyl-2,4-dioxopyrimidine-5-amine. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzyl N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: 1,3-dimethyl-2,4-dioxopyrimidine-5-amine and benzyl alcohol.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrimidine ring may also interact with nucleic acids or other biomolecules, influencing their function .
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the pyrimidine ring.
1,3-dimethyl-2,4-dioxopyrimidine-5-yl carbamate: Similar structure but lacks the benzyl group.
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate: Similar structure but lacks the benzyl group.
Uniqueness: Benzyl N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate is unique due to the combination of the benzyl group and the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-16-8-11(12(18)17(2)14(16)20)15-13(19)21-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIIFANSLALIDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743015 |
Source
|
Record name | Benzyl (1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-36-5 |
Source
|
Record name | Carbamic acid, N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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